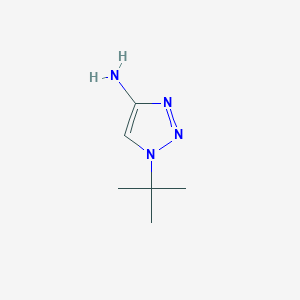

1-(tert-Butyl)-1H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1-tert-butyltriazol-4-amine |

InChI |

InChI=1S/C6H12N4/c1-6(2,3)10-4-5(7)8-9-10/h4H,7H2,1-3H3 |

InChI Key |

KNTUATHZJKDFSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Insights for 1 Tert Butyl 1h 1,2,3 Triazol 4 Amine

Chemo- and Regioselective Synthesis of the 1,2,3-Triazole Core

The precise construction of the 1-(tert-Butyl)-1,2,3-triazole-4-amine scaffold hinges on the controlled formation of the triazole ring and the specific placement of the tert-butyl and amine substituents at the N1 and C4 positions, respectively.

Modifications of Huisgen Cycloaddition for Triazole Ring Formation

The foundational method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. However, the thermal Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. To overcome this lack of regioselectivity, catalytic modifications have become the standard for controlled triazole synthesis.

The most prominent and widely used modification is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," proceeds with exceptional regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. In the context of synthesizing the target molecule's core, the CuAAC reaction would involve the cycloaddition of tert-butyl azide with a suitable terminal alkyne. The copper(I) catalyst activates the alkyne, facilitating a stepwise mechanism that ensures the formation of the 1,4-regioisomer, which is essential for placing the amine group at the 4-position.

Conversely, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method that selectively produces the 1,5-disubstituted regioisomer. While not directly applicable for the synthesis of the title compound, the existence of both CuAAC and RuAAC highlights the high degree of control chemists can exert over the cycloaddition's regiochemical outcome.

| Catalyst System | Predominant Regioisomer | Relevance to Target Synthesis |

| Copper(I) | 1,4-disubstituted | High: Forms the required 1,4-substituted triazole core. |

| Ruthenium(II) | 1,5-disubstituted | Low: Yields the incorrect regioisomer for the target molecule. |

| Thermal (uncatalyzed) | Mixture of 1,4- and 1,5- | Low: Lacks the necessary regiocontrol. |

Alternative Cyclization Strategies to Access 1-Substituted Triazoles

Beyond the classic azide-alkyne cycloaddition, several alternative strategies have been developed to form the 1,2,3-triazole ring, some of which avoid the use of potentially hazardous azides.

One notable metal-free approach involves the reaction of β-carbonyl phosphonates with azides. This method can be highly regioselective, and the use of a bulky substituent like a tert-butyl group on the azide can influence the reaction rate. nih.gov Another set of alternatives includes organocatalyzed [3+2] cycloadditions that utilize activated dipolarophiles such as enamines or enolates, which can accelerate the reaction with alkyl azides like tert-butyl azide. nih.gov

Furthermore, methods that circumvent the need for azide precursors altogether have been developed. For instance, the reaction of enaminones, primary amines, and tosylhydrazine, mediated by molecular iodine, can afford 1,5-disubstituted 1,2,3-triazoles. While this specific example yields the 1,5-isomer, it illustrates the diverse, azide-free pathways being explored for triazole synthesis.

Directed Synthesis of the 4-Amine Functionality

The direct and regioselective installation of the 4-amino group is a critical challenge in the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine. The most direct strategy involves a cycloaddition reaction where the alkyne partner already contains the nitrogen functionality.

The copper-catalyzed azide-ynamine cycloaddition (CuAYC) is a powerful method for the direct synthesis of 4-aminotriazoles. Ynamines are alkynes bearing a nitrogen atom at the acetylenic carbon. The reaction of tert-butyl azide with an N,N-disubstituted ynamine, such as N,N-diethylaminoacetylene, in the presence of a copper catalyst, would directly yield a 1-(tert-butyl)-4-(diethylamino)-1H-1,2,3-triazole. While this provides a substituted amine, subsequent dealkylation steps could potentially lead to the primary amine. Mechanistic studies suggest that this reaction proceeds through a Cu(I) species, similar to the conventional CuAAC. nih.govburleylabs.co.ukresearchgate.net

Another approach involves the use of cyanamides. The nickel-catalyzed formation of 1,2,4-triazoles from cyanamides and carbohydrazides has been demonstrated, showcasing the utility of cyanamides as precursors in heterocyclic synthesis. researchgate.net A similar strategy could be envisioned for 1,2,3-triazoles, where a suitable cyanamide derivative acts as the two-carbon component in a cycloaddition.

Finally, a one-pot procedure involving in-situ generation of an azide from a primary amine followed by a CuAAC reaction offers an efficient route. uni-konstanz.de This methodology could potentially be adapted by starting with a propargylamine derivative, where the amino group is protected, performing the cycloaddition with in-situ generated tert-butyl azide, and then deprotecting to reveal the 4-amino functionality.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds like 1,2,3-triazoles. nih.govrsc.org These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comtxst.edu

Catalyst-Free and Solvent-Free Methodologies

Significant progress has been made in developing catalyst- and solvent-free conditions for triazole synthesis, often leveraging microwave irradiation to accelerate the reactions. The thermal Huisgen cycloaddition, which traditionally requires high temperatures and long reaction times, can be significantly enhanced by microwave heating, often leading to cleaner reactions and higher yields in shorter times.

These solvent-free methods offer substantial environmental benefits by eliminating the need for potentially toxic organic solvents, which constitute a large portion of the waste generated in chemical synthesis. The simplified work-up procedures, often involving simple filtration or recrystallization, further enhance the green credentials of these methodologies.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Cycloaddition reactions, such as the Huisgen cycloaddition, are prime examples of highly atom-economical processes, as all atoms of the azide and the alkyne are incorporated into the triazole product, with no byproducts formed.

Mechanistic Investigations of Triazole Ring Formation and Functionalization

The formation of the 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine core predominantly proceeds via a 1,3-dipolar cycloaddition reaction. The key reactants are tert-butyl azide and a suitable two-carbon component that bears or can be converted to an amino group. The most common synthetic routes involve the reaction of tert-butyl azide with an enamine or an ynamine. Mechanistic investigations into these pathways provide critical insights into reaction efficiency and regioselectivity.

Transition State Analysis for Key Synthetic Steps

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms, including the geometry and energetics of transition states. unimi.itnih.gov For the synthesis of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, the key synthetic step is the [3+2] cycloaddition of tert-butyl azide with a corresponding enamine or ynamine.

The cycloaddition of an azide with an enamine is a concerted but asynchronous process. nih.gov The bulky tert-butyl group on the azide introduces significant steric hindrance, which plays a crucial role in dictating the approach trajectory and the stability of the transition state. DFT calculations on analogous systems, such as the reaction of phenyl azide with various enamines, have shown that the activation barriers are influenced by the electronic nature of the enamine and the solvent environment. nih.gov

For the reaction of tert-butyl azide with an enamine derived from a simple aldehyde and a secondary amine (e.g., pyrrolidine), two regioisomeric transition states are possible, leading to either the 4-amino or 5-amino triazole product. Computational models suggest that the transition state leading to the 4-amino isomer is generally favored due to a combination of steric and electronic factors. The distortion/interaction model can be employed to dissect the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments. nih.gov

Hypothetical Transition State Energy Data for the Cycloaddition of tert-Butyl Azide with 1-(prop-1-en-1-yl)pyrrolidine

| Transition State | Regioisomer | Activation Free Energy (ΔG‡) (kcal/mol) | Key Bond Distances (Å) |

| TS-1 | 1,4-(4-amino) | 22.5 | N1(azide)-C2(enamine): 2.15, N3(azide)-C1(enamine): 2.30 |

| TS-2 | 1,5-(5-amino) | 24.8 | N1(azide)-C1(enamine): 2.25, N3(azide)-C2(enamine): 2.45 |

The transition state geometry for the favored 1,4-regioisomer (TS-1) is characterized by an asynchronous formation of the two new sigma bonds. The bulkier tert-butyl group orients itself away from the pyrrolidine ring of the enamine to minimize steric repulsion.

Kinetic Studies of Reaction Pathways

Kinetic studies provide experimental validation for the mechanisms proposed by computational analysis. The rate of the 1,3-dipolar cycloaddition to form 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is dependent on several factors, including the nature of the reactants, the solvent, and the presence of any catalysts.

The reaction of tert-butyl azide with enamines or ynamines typically follows second-order kinetics, being first order in each reactant. The rate constants can be determined by monitoring the disappearance of reactants or the appearance of the product over time, often using techniques like NMR spectroscopy or HPLC.

The steric bulk of the tert-butyl group generally leads to a decrease in the reaction rate compared to less hindered azides, such as methyl azide or phenyl azide. nih.gov However, the electronic properties of the dipolarophile (enamine or ynamine) can significantly modulate this effect. Electron-rich enamines tend to react faster in these cycloadditions.

Hypothetical Kinetic Data for the Reaction of tert-Butyl Azide with Various Dipolarophiles

| Dipolarophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| 1-(prop-1-en-1-yl)pyrrolidine | Chloroform | 25 | 1.5 x 10⁻⁴ |

| 1-(prop-1-en-1-yl)morpholine | Chloroform | 25 | 0.8 x 10⁻⁴ |

| N,N-diethylprop-1-yn-1-amine | Acetonitrile | 25 | 3.2 x 10⁻³ |

The use of ynamines as dipolarophiles generally leads to a significant rate enhancement compared to enamines. This is attributed to the higher energy of the HOMO of the ynamine, which leads to a smaller energy gap with the LUMO of the azide, resulting in a lower activation barrier according to Frontier Molecular Orbital (FMO) theory. wikipedia.org

Functionalization and Derivatization Strategies for 1 Tert Butyl 1h 1,2,3 Triazol 4 Amine Scaffolds

Electrophilic and Nucleophilic Substitutions on the Triazole Ring System

The 1,2,3-triazole ring is an electron-rich heteroaromatic system. The presence of the N1-tert-butyl group and the C4-amino group significantly influences its reactivity towards electrophilic and nucleophilic attack. While the ring itself is generally stable, functionalization can be achieved at the C5 position, the only available carbon atom on the triazole core.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org In the case of 1-(tert-butyl)-1H-1,2,3-triazol-4-amine, the nitrogen atoms within the triazole ring and the exocyclic amino group can act as potential DMGs.

The process involves treating the triazole with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA). uwindsor.ca This generates a lithiated intermediate specifically at the C5 position. This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Common electrophiles used in this two-step sequence include:

Halogen sources (e.g., I₂, Br₂, C₂Cl₆) to introduce halides for subsequent cross-coupling reactions.

Aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Carbon dioxide (CO₂) to yield a carboxylic acid.

Disulfides to introduce thioether moieties.

While specific studies on the DoM of 1-(tert-butyl)-1H-1,2,3-triazol-4-amine are not extensively documented, the principles are well-established for other substituted triazoles and related heterocycles, indicating its high potential for regioselective C5-functionalization. unblog.fr

The exocyclic amino group at the C4 position provides a key handle for derivatization through standard amine chemistry.

Acylation: The primary amino group can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. The direct acylation of NH-1,2,3-triazoles has been shown to produce N-acyl-1,2,3-triazoles, which are valuable intermediates. nih.govrsc.org This transformation is typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This reaction allows for the introduction of a diverse array of carbonyl-containing functionalities.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can present selectivity challenges, as alkylation may also occur on the nitrogen atoms of the triazole ring. researchgate.nettandfonline.com Studies on related C-amino-1,2,4-triazoles show that quaternization can occur at multiple nitrogen centers, including the exocyclic amine and the ring nitrogens, leading to mixtures of products. researchgate.net To achieve selective N-alkylation of the exocyclic amine, protective group strategies may be necessary, or specific reaction conditions must be carefully optimized.

Arylation: The introduction of aryl or heteroaryl substituents onto the amino group is most effectively accomplished through transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction involves coupling the aminotriazole with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. An efficient protocol has been developed for the arylation of the structurally similar 1-tert-butyl-4-phenyl-1H-1,2,3-triazol-5-amine using a palladium complex with an expanded-ring N-heterocyclic carbene ligand, affording a range of N-aryl products in high yields. nih.govresearchgate.net This methodology is directly applicable to the 1-(tert-butyl)-1H-1,2,3-triazol-4-amine core.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Triazole Core

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. For the 1-(tert-butyl)-1H-1,2,3-triazol-4-amine scaffold, these reactions primarily target the C5 position, requiring prior functionalization with a halide or triflate, often installed via the DoM strategies described in section 3.1.1.

Suzuki, Sonogashira, Heck, and Stille Coupling Applications

Once a 5-halo-1-(tert-butyl)-1H-1,2,3-triazol-4-amine precursor is obtained, it can be engaged in a variety of powerful cross-coupling reactions.

Suzuki Coupling: This reaction couples the 5-halotriazole with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst. It is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl groups at the C5 position.

Sonogashira Coupling: This reaction creates a C(sp)-C(sp²) bond by coupling the 5-halotriazole with a terminal alkyne. It requires a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This method is ideal for introducing alkynyl functionalities.

Heck Coupling: The Heck reaction forms a C(sp²)-C(sp²) bond by coupling the 5-halotriazole with an alkene in the presence of a palladium catalyst and a base. It is a key method for synthesizing vinyl-substituted triazoles.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of the 5-halotriazole with an organotin compound (organostannane). wikipedia.org The Stille coupling is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.orglibretexts.org

The table below summarizes typical conditions for these reactions as applied to various triazole and heteroaromatic cores, which are expected to be applicable to the target scaffold.

| Coupling Reaction | Catalyst System (Pd Source + Ligand) | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / XPhos | Arylboronic acid | K₃PO₄ | Dioxane/H₂O |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Et₃N or Piperidine | THF or DMF |

| Heck | Pd(OAc)₂ / PPh₃ | Alkene (e.g., acrylate) | Et₃N or K₂CO₃ | DMF or Acetonitrile |

| Stille | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | LiCl (additive) | Toluene or Dioxane |

C-H Activation and Functionalization Strategies

An alternative and more atom-economical approach to derivatization at the C5 position is direct C-H activation. This strategy avoids the pre-functionalization step of halogenation and directly converts the C5-H bond into a C-C or C-heteroatom bond. Palladium-catalyzed direct arylation of 1,4-disubstituted 1,2,3-triazoles at the C5 position has been effectively demonstrated. nih.gov The reaction typically involves a palladium(II) catalyst, such as Pd(OAc)₂, often in combination with a phosphine ligand or other additives, and a base. This method provides facile access to 1,4,5-trisubstituted 1,2,3-triazoles with well-defined regiochemistry. nih.gov The electronic properties of the N1-tert-butyl and C4-amino groups are expected to influence the reactivity of the C5-H bond in these transformations.

The table below presents research findings on C-H arylation conditions for 1,2,3-triazole cores.

| Triazole Substrate Type | Arylating Agent | Catalyst System | Base | Solvent | Yield Range |

|---|---|---|---|---|---|

| 1,4-Disubstituted-1,2,3-triazole | Aryl Bromide | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMA | Moderate to High |

| 1-Alkyl-1,2,4-triazole | Aryl Bromide | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | Toluene | Good to Excellent |

| N-Aryl-1,2,3-triazole | Aryl Iodide | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | Good |

Multi-Component Reactions (MCRs) Incorporating 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. clockss.org Aminoazoles, including aminotriazoles, are excellent building blocks for MCRs due to the presence of multiple nucleophilic centers. researchgate.net

While specific MCRs incorporating 1-(tert-butyl)-1H-1,2,3-triazol-4-amine have not been widely reported, its structure makes it a prime candidate for several established MCRs that utilize other aminotriazoles. In these reactions, the aminotriazole typically acts as a binucleophile, with both the exocyclic amino group and a ring nitrogen participating in the reaction cascade.

Potential MCR applications include:

Groebke-Blackburn-Bienaymé Reaction: This is a three-component reaction between an aminoazole, an aldehyde, and an isocyanide to produce fused heterocyclic systems. Using 1-(tert-butyl)-1H-1,2,3-triazol-4-amine in this reaction would be expected to yield substituted imidazo[1,2-b] researchgate.netresearchgate.netrsc.orgtriazole derivatives. A similar reaction has been studied with 5-amino-1,2,4-triazole derivatives. researchgate.net

Triazolopyrimidine Synthesis: Three-component reactions of aminotriazoles, aldehydes, and a β-dicarbonyl compound (or equivalent) are used to construct the triazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry. nih.gov 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine could serve as the aminotriazole component in such syntheses.

The application of 1-(tert-butyl)-1H-1,2,3-triazol-4-amine in MCRs represents a promising but underexplored avenue for the rapid generation of novel and complex heterocyclic structures.

Stereoselective Transformations and Chiral Derivatization

The introduction of chirality into the 1-(tert-butyl)-1H-1,2,3-triazol-4-amine scaffold is a critical step for its application in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. While direct stereoselective transformations on the 1-(tert-butyl)-1H-1,2,3-triazol-4-amine molecule are not extensively documented in dedicated studies, established principles of asymmetric synthesis allow for the exploration of several potential strategies. These approaches primarily focus on the derivatization of the 4-amino group or the functionalization of the C5 position of the triazole ring.

One of the most direct methods for creating chiral derivatives is through the reaction of the 4-amino group with chiral reagents. This can involve the use of chiral auxiliaries, which are temporarily attached to the amine to direct a subsequent stereoselective reaction, or the formation of diastereomeric salts with chiral acids for classical resolution.

A versatile strategy for synthesizing chiral 1,4-disubstituted-1,2,3-triazoles involves using naturally occurring D- or L-amino acids as the chiral starting materials. nih.govnih.govresearchgate.net In this approach, the amino acid is converted into a chiral azido alcohol. This chiral azide (B81097) then undergoes a copper-catalyzed [3+2] cycloaddition reaction with an alkyne to form the triazole ring with the chirality preserved. nih.govnih.govresearchgate.net This method ensures that the resulting triazole derivative is obtained in high enantiomeric purity without racemization. nih.govnih.govresearchgate.net

Strategies for Chiral Derivatization

The primary routes for introducing chirality involve either resolving a racemic mixture or directing an asymmetric synthesis.

Classical Resolution: This technique involves reacting the racemic 1-(tert-butyl)-1H-1,2,3-triazol-4-amine, or a derivative, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which can often be separated by physical methods like fractional crystallization due to their different solubilities. Subsequent treatment of the separated salts with a base regenerates the individual enantiomers of the amine derivative.

Asymmetric Synthesis via Chiral Auxiliaries: Chiral auxiliaries can be covalently attached to the 4-amino group. The resulting compound can then undergo a diastereoselective reaction, where the existing stereocenter of the auxiliary directs the formation of a new stereocenter. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Kinetic Resolution: This method uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic starting material. This can be applied to reactions involving the 4-amino group, leading to the enrichment of one enantiomer in the unreacted starting material and the formation of a chiral product from the other.

The following table outlines potential stereoselective transformations applicable to the 1-(tert-butyl)-1H-1,2,3-triazol-4-amine scaffold based on these established principles.

| Transformation Type | Potential Reagent/Catalyst | Target Site | Description | Expected Chiral Product |

| Diastereomeric Salt Formation (Resolution) | (R)- or (S)-Mandelic Acid, Tartaric Acid Derivatives | 4-Amino Group | The basic amino group reacts with a chiral acid to form diastereomeric salts, which are separated by crystallization. | Enantiomerically pure 1-(tert-butyl)-1H-1,2,3-triazol-4-amine |

| Acylation with Chiral Auxiliary | (S)-Naproxen chloride, (1S)-(-)-Camphanic chloride | 4-Amino Group | The amine is acylated with a chiral acid chloride, creating a diastereomeric mixture of amides that can be separated chromatographically. | Diastereomerically pure N-acylated chiral derivatives |

| Reductive Amination with Chiral Substrate | Chiral aldehyde/ketone (e.g., (R)-glyceraldehyde), followed by reduction (e.g., NaBH4) | 4-Amino Group | The primary amine undergoes condensation with a chiral carbonyl compound to form a chiral imine, which is then reduced to a chiral secondary amine. | Chiral N-alkylated 1-(tert-butyl)-1H-1,2,3-triazol-4-amine derivatives |

| Enzyme-Catalyzed Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | 4-Amino Group | An enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of a racemic derivative, leaving the other enantiomer unreacted. | Enantiomerically enriched starting material and chiral product |

Further research into these and other stereoselective methods will be crucial for unlocking the full potential of chiral derivatives of 1-(tert-butyl)-1H-1,2,3-triazol-4-amine in various scientific and technological applications.

Computational and Theoretical Chemistry Studies of 1 Tert Butyl 1h 1,2,3 Triazol 4 Amine

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods such as Density Functional Theory (DFT) are often employed to study the electronic characteristics of triazole derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.

For 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, the FMO analysis would likely reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich 4-amine group and the triazole ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the triazole ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates good electron-donating ability |

| LUMO Energy | Relatively low | Indicates good electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity |

| HOMO Localization | Primarily on the 4-amine and triazole ring | Site for electrophilic attack |

| LUMO Localization | Distributed over the triazole ring | Site for nucleophilic attack |

Note: The values in this table are qualitative predictions based on general principles of FMO theory applied to similar triazole structures.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, the ESP map is expected to show a significant negative potential around the nitrogen atoms of the triazole ring and the nitrogen of the 4-amine group, due to the presence of lone pairs of electrons. These regions would be the most likely sites for electrophilic attack or for forming hydrogen bonds. The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack. The tert-butyl group, being nonpolar, would have a relatively neutral potential. researchgate.netelectrochemsci.org

Conformational Analysis and Tautomerism

The three-dimensional structure and the potential for isomeric forms are critical to a molecule's function and interactions.

Influence of the tert-Butyl Group on Molecular Conformation

The bulky tert-butyl group plays a significant role in the conformational preferences of the molecule. Due to steric hindrance, the tert-butyl group will influence the orientation of adjacent groups and may cause slight distortions in the planarity of the triazole ring. libretexts.org The rotation around the single bond connecting the tert-butyl group to the triazole ring will likely have a low energy barrier, but certain staggered conformations will be favored to minimize steric clash with the triazole ring. The presence of this bulky group can also influence the intermolecular packing in the solid state. nih.gov

Proton Tautomerism of the 4-Amine Moiety

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, proton tautomerism involving the 4-amine group is possible, leading to the formation of its imino tautomer.

Computational studies on similar amino-triazole systems have shown that the amino form is generally more stable than the imino form. rsc.orgnih.govijsr.net The relative stability of these tautomers can be influenced by factors such as the solvent and temperature. Quantum chemical calculations can be used to determine the energy difference between the tautomers and the energy barrier for their interconversion.

Figure 1: Potential Tautomeric Forms

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For reactions involving 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, such as electrophilic substitution on the amine group or reactions involving the triazole ring, computational studies can provide detailed insights.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Energy Profiles and Transition State Characterization

Information regarding the energy profiles and the characterization of transition states for reactions involving 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is not present in published research. These studies would typically involve mapping the potential energy surface for specific chemical processes, such as conformational changes (e.g., rotation of the tert-butyl group) or its participation in chemical reactions. Locating transition states is crucial for understanding reaction mechanisms and calculating activation energies, which determine reaction rates. Without dedicated computational studies, no data on these aspects can be provided.

Solvation Effects Modeling

There are no available studies that model the solvation effects on 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine. Such research would involve using computational models, like the Polarizable Continuum Model (PCM) or explicit solvent simulations, to understand how the compound's structure, stability, and reactivity are influenced by different solvents. These models are essential for predicting the behavior of a molecule in a solution, which is critical for many chemical applications.

Prediction of Spectroscopic Signatures for Advanced Characterization

No theoretical predictions of the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine have been published. Predicting spectra via computational methods is a standard approach to aid in the identification and characterization of newly synthesized compounds. These calculations help in assigning experimental signals to specific molecular vibrations, nuclear spins, or electronic transitions. The absence of such computational data means that a theoretical basis for the advanced characterization of this specific molecule is currently unavailable.

Coordination Chemistry and Ligand Design Utilizing 1 Tert Butyl 1h 1,2,3 Triazol 4 Amine

Principles of Triazole-Based Ligand Design

The design of ligands based on the 1,2,3-triazole scaffold is underpinned by several key electronic and steric principles. The 1,2,3-triazole ring is an aromatic, electron-rich heterocycle with multiple nitrogen atoms that can act as potential donor sites for metal coordination. For 1,4-disubstituted 1,2,3-triazoles, coordination to a metal center typically occurs through the N3 atom, which is sterically accessible and possesses a lone pair of electrons favorably oriented for donation. The exocyclic amino group at the C4 position introduces an additional potential coordination site, allowing the ligand to act in a monodentate or bidentate fashion.

The electronic properties of the triazole ring can be tuned by the substituents at the N1 and C4 positions. The N-tert-butyl group is a strong electron-donating group, which increases the electron density on the triazole ring and enhances the donor capacity of the nitrogen atoms. This electronic enrichment can lead to stronger metal-ligand bonds. Furthermore, the presence of the 4-amino group can facilitate the formation of stable five-membered chelate rings when coordinating in a bidentate manner with a metal ion.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be critical in directing the formation of either discrete monomeric or extended polymeric structures.

Based on related amino-triazole systems, it is anticipated that 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine could form both monomeric and polymeric coordination compounds. Monomeric complexes are likely to form when the ligand acts as a terminal or chelating ligand, occupying the coordination sites of a single metal center. For instance, with metal ions that favor tetrahedral or square planar geometries, discrete complexes of the type [M(L)2X2] (where L is the triazole amine and X is an anion) could be synthesized.

Coordination polymers could arise if the ligand adopts a bridging coordination mode. While the 1,2,3-triazole ring itself is not typically involved in N1-N2 bridging like its 1,2,4-triazole (B32235) isomer, the presence of the 4-amino group could facilitate the formation of extended networks. For example, the amino group of one ligand could coordinate to an adjacent metal center, leading to one-, two-, or three-dimensional polymeric structures.

The 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine ligand possesses the potential for diverse coordination modes. As a monodentate ligand, it is expected to coordinate primarily through the N3 atom of the triazole ring. However, the presence of the adjacent 4-amino group makes bidentate chelation a strong possibility, forming a stable five-membered ring with the metal center through the N3 and the amino nitrogen atoms. This chelation would enhance the stability of the resulting complex.

Bridging coordination modes, leading to polynuclear or polymeric structures, are also conceivable. A common bridging mode for related 4-amino-1,2,4-triazole (B31798) ligands involves the N1 and N2 atoms of the triazole ring. While less common for 1,2,3-triazoles, the possibility of the triazole N2 or the amino group bridging two metal centers cannot be entirely ruled out, especially in the solid state.

A hypothetical representation of potential coordination modes is presented in the table below.

| Coordination Mode | Description | Potential Resulting Structure |

| Monodentate (N3) | The ligand binds to the metal center solely through the N3 atom of the triazole ring. | Monomeric complexes |

| Bidentate (N3, Namine) | The ligand forms a five-membered chelate ring by coordinating through the N3 and the amino nitrogen atoms. | Monomeric complexes |

| Bridging | The ligand links two or more metal centers, potentially through the triazole and amino nitrogens. | Polymeric complexes |

Investigation of Metal-Ligand Bonding Interactions and Electronic Properties

The nature of the metal-ligand bond in complexes of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is expected to have a significant covalent character due to the soft nature of the nitrogen donor atoms. Techniques such as X-ray crystallography would provide precise information on bond lengths and angles, offering insights into the strength of the coordination bonds. Spectroscopic methods, including infrared (IR) and UV-Visible spectroscopy, would be instrumental in probing the electronic environment of the metal center and the ligand upon complexation.

Computational methods, such as Density Functional Theory (DFT), could provide a deeper understanding of the electronic structure and bonding. DFT calculations can be employed to determine the energies of the frontier molecular orbitals (HOMO and LUMO), which would dictate the electronic transitions observed in the UV-Vis spectra and provide insights into the reactivity and potential photophysical properties of the complexes.

Influence of the N-tert-Butyl Group on Coordination Geometry and Stability

The N-tert-butyl group at the N1 position of the triazole ring is expected to exert a profound influence on the coordination chemistry of this ligand. Sterically, the bulky tert-butyl group can dictate the coordination geometry around the metal center. It can hinder the close packing of ligands, potentially favoring lower coordination numbers or distorted geometries. For instance, the steric demand of the tert-butyl group might prevent the formation of highly crowded octahedral complexes, instead favoring tetrahedral or square planar arrangements.

This steric hindrance can also impact the stability of the resulting complexes. While chelation generally enhances thermodynamic stability (the chelate effect), significant steric repulsion introduced by the tert-butyl group could counteract this effect. However, the bulky nature of this group can also provide kinetic stability by sterically protecting the metal center from substitution reactions or decomposition pathways.

The table below summarizes the anticipated effects of the N-tert-butyl group.

| Property | Influence of N-tert-Butyl Group |

| Coordination Number | May favor lower coordination numbers due to steric hindrance. |

| Coordination Geometry | Can lead to distorted geometries to accommodate the bulky substituent. |

| Thermodynamic Stability | May be influenced by a balance between the chelate effect and steric repulsion. |

| Kinetic Stability | Can enhance kinetic stability by sterically shielding the metal center. |

Supramolecular Assembly and Self-Organization in Coordination Polymers

The potential for 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine to form coordination polymers opens up avenues for the construction of supramolecular assemblies. The self-organization of these coordination polymers would be governed by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Catalytic Applications of 1 Tert Butyl 1h 1,2,3 Triazol 4 Amine Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, ligands derived from the 1-(tert-butyl)-1H-1,2,3-triazol-4-amine scaffold play a pivotal role in stabilizing and activating metal centers, leading to enhanced reaction rates and efficiencies.

The most prominent role for these derived systems is as ligands in copper(I)-catalyzed cross-coupling reactions, specifically the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The parent amine is synthetically elaborated to create complex polydentate ligands that chelate and stabilize the catalytically active Cu(I) ion.

Several "next-generation" water-soluble ligands based on this scaffold have been developed, including BTTP, BTTES, and BTTAA. nih.govsigmaaldrich.combroadpharm.comvectorlabs.com These ligands are designed to improve upon earlier systems by enhancing reaction kinetics, increasing biocompatibility, and enabling reactions in aqueous media. sigmaaldrich.com Their primary function is to stabilize the copper(I) oxidation state, preventing disproportionation and oxidation, which deactivates the catalyst. jenabioscience.combaseclick.eufishersci.ca This stabilization leads to a higher effective concentration of the active catalyst, dramatically accelerating the reaction rate. lumiprobe.comvectorlabs.com

Research has shown that these tert-butyl containing triazole ligands offer superior performance compared to earlier ligands like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). nih.gov The steric bulk of the tert-butyl groups, combined with the electronic properties of the triazole rings, creates an ideal coordination environment for the copper center. This has proven particularly valuable in bioconjugation applications, where the efficiency and biocompatibility of the catalytic system are paramount. sigmaaldrich.comcaymanchem.com For instance, these catalyst systems are used for labeling alkyne-tagged glycoproteins on the surface of living cells and in complex biological media like cell lysates. nih.govcaymanchem.com The sulfated (BTTES) and carboxylated (BTTAA) derivatives further enhance water solubility and reduce the cytotoxicity of the copper catalyst by minimizing its unwanted cellular uptake. nih.govnih.gov

A comparative study of the catalytic activity of these ligands in the CuAAC reaction demonstrated a clear performance hierarchy, as detailed in the table below. nih.gov

| Ligand | Relative Reaction Rate | Key Feature |

|---|---|---|

| BTTPS | Highest | Sulfated propyl linker, excellent rate acceleration |

| BTTP | High | Hydroxypropyl linker, comparable to BTTES |

| BTTES | High | Sulfated ethyl linker, comparable to BTTP |

| TBTA | Lowest | Benzyl group, lower activity in aqueous media |

While derivatives of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine are highly successful as ligands in organometallic catalysis, their direct application as metal-free organocatalysts is not extensively documented in scientific literature. The primary reactivity of the scaffold is centered around the coordination of its triazole nitrogen atoms to a metal center. Although the amine functionality offers a site for potential organocatalytic activity (e.g., in enamine or iminium ion catalysis), this pathway remains a less explored area for this specific heterocyclic system. Current research predominantly focuses on organocatalytic routes for the synthesis of 1,2,3-triazoles rather than their use as the catalyst itself. nih.gov

Heterogeneous Catalysis and Supported Systems

To address challenges of catalyst separation and reusability associated with homogeneous catalysis, strategies have been developed to immobilize triazole-based catalytic systems onto solid supports.

While specific examples of the immobilization of BTTP or BTTES are not widely reported, the general strategies developed for other triazole-functionalized catalysts are directly applicable. A common approach involves anchoring the triazole ligand, or a precursor, onto a solid support via a covalent linker.

Common immobilization supports and strategies include:

Magnetic Nanoparticles (e.g., Fe₃O₄): The surface of the nanoparticles can be functionalized with silica (B1680970) and then treated with an organosilane, such as (3-aminopropyl)triethoxysilane, to introduce reactive amine groups. These groups can then be used as a handle to construct the triazole ligand on the surface, which is subsequently complexed with copper ions. researchgate.net

Polymeric Supports: Polymers like polyvinyl alcohol (PVA) can be used to encapsulate or immobilize copper nanoparticles, with the polymer matrix helping to stabilize the catalyst. researchgate.net Triazole functionality can be incorporated into the polymer backbone or grafted onto it.

Inorganic Oxides (e.g., TiO₂): The surface hydroxyl groups of oxides can be used to anchor triazine- or triazole-based pincer ligands, which then coordinate with copper to form a robust, hybrid organic-inorganic catalyst.

These strategies would allow for the covalent attachment of a BTTP-like ligand to a solid phase, creating a recoverable catalyst that combines the high activity of the molecular system with the practical benefits of a heterogeneous setup.

Once immobilized, the resulting surface-supported catalysts exhibit properties of both homogeneous and heterogeneous systems. The active catalytic center, a copper ion chelated by the triazole ligand, remains structurally well-defined, mimicking the solution-phase catalyst. The solid support provides robustness and facilitates easy recovery and reuse.

Characterization of these materials is crucial to confirm successful immobilization and catalyst integrity. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), scanning and transmission electron microscopy (SEM/TEM), and atomic absorption spectroscopy (AAS) are used to confirm the presence of the organic ligand and quantify the copper loading.

A significant advantage of these systems is their reusability. For example, copper-triazole complexes supported on magnetic nanoparticles have been shown to be reusable for ten or more consecutive reaction cycles with no significant loss of catalytic activity. The catalyst can be easily separated from the reaction mixture using an external magnet, washed, and redeployed.

| Property | Description / Typical Value | Method of Analysis |

|---|---|---|

| Support Material | Fe₃O₄ (Magnetic Nanoparticles) | TEM, SEM |

| Organic Group Loading | ~1.1 mmol/g | CHN Elemental Analysis, TGA |

| Copper Loading | ~0.5 mmol/g | Atomic Absorption Spectroscopy (AAS) |

| Particle Size | 5-15 nm | TEM |

| Reusability | >10 cycles | Activity test on subsequent runs |

Mechanistic Understanding of Catalytic Cycles

The catalytic efficacy of systems derived from 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is best understood by examining their role in the CuAAC catalytic cycle. The reaction proceeds via a stepwise mechanism, which is fundamentally different from the concerted pathway of the uncatalyzed thermal cycloaddition and accounts for its high regioselectivity for the 1,4-disubstituted product. mdpi.comnih.gov

The key steps in the ligand-assisted catalytic cycle are:

Formation of Copper(I) Acetylide: The cycle begins with the reaction of a terminal alkyne with a Cu(I) species, stabilized by the tris(triazolylmethyl)amine ligand (e.g., BTTP), to form a copper acetylide intermediate. nih.govresearchgate.net The ligand facilitates this step by maintaining the copper in its active +1 state.

Coordination and Activation of the Azide (B81097): The organic azide then coordinates to the copper acetylide complex. Computational and experimental studies suggest that this coordination activates the azide for the subsequent cyclization. nih.gov

Cycloaddition: A stepwise cycloaddition occurs, involving the formation of a six-membered copper-containing metallacycle intermediate. This is followed by intramolecular ring-closing and reductive elimination to form the triazole ring. mdpi.com Some mechanistic proposals suggest that dinuclear copper species are the active catalysts, and ligands like BTTP are crucial for forming and stabilizing these more reactive intermediates. mdpi.comacs.org

Protonolysis and Catalyst Regeneration: The resulting copper-triazolide product undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I)-ligand catalyst, which re-enters the catalytic cycle.

Enantioselective Catalysis with Chiral Derivatives

A thorough review of scientific literature and chemical databases indicates a notable absence of published research on the specific application of chiral derivatives of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine in the field of enantioselective catalysis. While the broader class of chiral 1,2,3-triazoles has been investigated as ligands and catalysts in a variety of asymmetric transformations, detailed studies focusing on derivatives of this particular tert-butylated triazol-4-amine are not currently available in the public domain.

The field of asymmetric catalysis frequently employs chiral ligands derived from various heterocyclic scaffolds to induce stereoselectivity in chemical reactions. These ligands coordinate with a metal center to create a chiral environment that favors the formation of one enantiomer of the product over the other. The structural and electronic properties of the ligand are crucial in determining the efficiency and enantioselectivity of the catalyst.

However, in the case of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, there is no specific information detailing the synthesis of its chiral derivatives and their subsequent evaluation as catalysts or ligands in enantioselective reactions. Consequently, data tables detailing research findings, such as enantiomeric excess (ee), yields, and reaction conditions for specific catalytic applications of these derivatives, cannot be provided at this time. Further research and exploration would be necessary to determine the potential of this specific chemical scaffold in asymmetric catalysis.

Applications in Advanced Materials Science

Incorporation into Functional Polymers and Copolymers

The amine group of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine serves as a versatile handle for its incorporation into various polymer backbones. This can be achieved through step-growth polymerization techniques, such as polycondensation or polyaddition reactions, where the amine reacts with monomers containing complementary functional groups like carboxylic acids, acyl chlorides, or isocyanates. The resulting polymers would benefit from the properties imparted by the tert-butyl and triazole moieties.

The bulky tert-butyl group can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing and characterization. Furthermore, the steric hindrance provided by the tert-butyl group can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially increased free volume.

The 1,2,3-triazole ring introduces polarity and the capacity for hydrogen bonding, which can influence the polymer's thermal properties, such as its glass transition temperature (Tg), and its mechanical characteristics. The triazole units can also act as ligands for metal ions, opening the possibility of creating metallopolymers with interesting catalytic or electronic properties.

Role in the Design of Responsive Materials

Stimuli-responsive or "smart" materials that change their properties in response to external stimuli are of great interest for a variety of applications. The 1,2,3-triazole ring in 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine can be protonated or deprotonated, suggesting that polymers incorporating this moiety could exhibit pH-responsive behavior. For instance, in an acidic environment, the protonation of the triazole nitrogen atoms could lead to electrostatic repulsion between polymer chains, causing the material to swell.

Moreover, the triazole ring is known to coordinate with metal ions. This property could be exploited to create ion-responsive materials. The addition of specific metal ions could induce cross-linking between polymer chains, leading to changes in viscosity, swelling, or optical properties. The tert-butyl group, by influencing the local environment around the triazole ring, could modulate the selectivity and strength of these metal-ligand interactions. Research on other triazole-containing polymers has demonstrated their potential in developing materials that respond to various stimuli, including pH, temperature, and the presence of metal ions. rsc.org

Precursor for Advanced Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field. The electronic properties of organic molecules can be tuned through chemical modification. The 1,2,3-triazole ring is an electron-rich heterocycle, and its incorporation into a conjugated polymer backbone could influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The introduction of tert-butyl groups into organic semiconductors has been shown in some cases to improve the stability and performance of organic field-effect transistors (OFETs). mdpi.com The bulky nature of the tert-butyl group can influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. While direct data on 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine as a precursor is not available, the combination of the triazole's electronic character and the tert-butyl group's influence on morphology makes it a molecule of interest for exploratory research in organic semiconductors. The amine group provides a reactive site for integrating this molecule into larger conjugated systems.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes. The design of the organic linkers is crucial for determining the structure and properties of these frameworks.

1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, or more likely a derivative where the amine is functionalized with coordinating groups like carboxylates or pyridyls, could serve as a ligand for the synthesis of MOFs and COFs. The nitrogen atoms of the 1,2,3-triazole ring can coordinate to metal centers in MOFs. The amine group offers a site for further functionalization to introduce other coordinating moieties, allowing for the creation of multitopic linkers.

The tert-butyl group would act as a bulky substituent on the ligand. Such groups can influence the resulting framework's topology by directing the self-assembly process. They can also be used to tune the pore size and hydrophobicity of the resulting MOF or COF.

The incorporation of triazole-based linkers into MOFs and COFs can lead to frameworks with specific structural and porous properties. The nitrogen-rich nature of the triazole ring can impart a high affinity for certain guest molecules, such as CO2, through dipole-quadrupole interactions.

The presence of bulky tert-butyl groups within the pores of a framework would reduce the accessible surface area and pore volume compared to a framework with a non-substituted linker. However, these groups can create specific binding pockets and enhance the selectivity for the adsorption of certain molecules based on size and shape. The table below provides hypothetical data based on general trends observed in triazole-based MOFs with and without bulky substituents.

Table 1: Predicted Porosity Data for Hypothetical MOFs

| Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|

| Triazole-dicarboxylate | 1200 | 0.55 |

| tert-Butyl-triazole-dicarboxylate | 850 | 0.38 |

This table illustrates the expected decrease in surface area and pore volume upon the introduction of a bulky tert-butyl group to a triazole-based linker.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, ¹H and ¹³C NMR would provide the primary evidence for its constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: the nine equivalent protons of the tert-butyl group, the protons of the amino group, and the single proton on the triazole ring. The tert-butyl signal would appear as a sharp singlet in the upfield region (typically δ 1.5-1.7 ppm), while the triazole C5-H proton would be a singlet in the downfield aromatic region (δ 7.5-8.0 ppm). The chemical shift of the -NH₂ protons can vary and may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group, and two distinct signals for the triazole ring carbons (C4 and C5).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm connectivity. An HSQC experiment, for instance, would correlate the triazole C5 proton directly to its attached carbon atom, confirming its assignment.

Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide valuable information about the molecular structure and packing in the solid phase.

Table 8.1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C(CH₃)₃ | ¹H | 1.6 | Singlet |

| C(CH₃)₃ | ¹³C | ~32 | Quartet |

| C (CH₃)₃ | ¹³C | ~60 | Singlet |

| -NH₂ | ¹H | Variable (Broad) | Singlet |

| C5-H | ¹H | 7.7 | Singlet |

| C4-NH₂ | ¹³C | ~150 | Singlet |

Note: These are predicted values based on general chemical shift ranges and data from analogous structures. Actual experimental values may vary.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₆H₁₂N₄ (the formula for 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected parent ion to provide structural information. A common fragmentation pathway for this molecule would likely involve the loss of the tert-butyl group as a stable cation or the loss of isobutylene, leading to a prominent fragment ion. gre.ac.uk The study of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. nih.govnih.gov

X-Ray Crystallography for Absolute Configuration and Solid-State Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, this technique would confirm the planarity of the triazole ring and the geometry of the substituents.

While no crystal structure for the title compound is readily available, a study on a related iron(II) complex incorporating the 1-tert-butyl-1H-1,2,3-triazolyl moiety has been reported. nih.gov Such studies demonstrate how the triazole ring and its substituents coordinate and interact with other molecules, revealing details about intermolecular forces like hydrogen bonding and van der Waals interactions that dictate the crystal packing. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the tert-butyl group would be observed just below 3000 cm⁻¹. The triazole ring itself would produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=N and N=N stretching and ring deformation modes. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of non-polar groups, such as the C-C bonds within the tert-butyl group, often give rise to strong Raman signals. The aromatic triazole ring vibrations are also typically Raman active. spectrabase.comresearchgate.net

Table 8.4: Expected Characteristic Vibrational Frequencies for 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR |

| tert-Butyl (-C(CH₃)₃) | C-H Stretch | 2850 - 2970 | FT-IR, Raman |

| Triazole Ring | C=N, N=N Stretch | 1400 - 1600 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Interactions

Electronic spectroscopy probes the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the π-electron system of the triazole ring. It is expected to show absorption bands corresponding to π → π* and n → π* transitions. The exact position (λₘₐₓ) and intensity (molar absorptivity) of these bands provide information about the electronic structure of the heterocyclic ring.

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds exhibit fluorescence. If 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is fluorescent, an analysis of its excitation and emission spectra could provide further insights into its electronic properties and potential for applications in materials science or as a chemical probe.

Specific experimental data for the title compound are not available in the reviewed literature.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used exclusively for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit any CD or ORD signals. These techniques would only become relevant for the study of chiral derivatives of this compound, for instance, if a chiral center were introduced into one of the substituents. No studies concerning the chiroptical properties of chiral derivatives of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine were identified in the literature search.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine |

Structure Reactivity and Structure Function Relationships in 1 Tert Butyl 1h 1,2,3 Triazol 4 Amine Derivatives

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine derivatives is significantly influenced by the electronic and steric properties of the substituents on the triazole ring. The tert-butyl group at the N1 position is a particularly important modulator of reactivity.

Steric Effects: The most prominent feature of the tert-butyl group is its significant steric bulk. This bulkiness can hinder the approach of reactants to the N1 position and adjacent atoms, thereby influencing regioselectivity in chemical reactions. For instance, in reactions involving the triazole ring itself, the steric hindrance from the tert-butyl group can direct incoming electrophiles or other reactants to the less hindered N3 position. Studies on related triazole systems have shown that steric factors can dictate the relative reactivity of different positions on the ring. mdpi.com For example, in the reduction of 1-substituted 1,2,3-triazole 4,5-diesters, the substituent at the N1 position significantly affects the reaction rate and conditions required. mdpi.com

| N1-Substituent | Electronic Effect | Steric Hindrance | Predicted Impact on C4-Amine Nucleophilicity | Predicted Impact on Regioselectivity |

| H | Neutral | Low | Baseline | Less pronounced |

| Methyl | Weakly Electron-Donating (+I) | Low | Slightly Increased | Minor steric direction |

| Benzyl | Weakly Electron-Withdrawing (Inductive), π-system effects | Moderate | Slightly Decreased | Moderate steric direction |

| tert-Butyl | Electron-Donating (+I) | High | Increased | Strong steric direction to distal sites |

| Phenyl | Electron-Withdrawing (Inductive), π-system effects | Moderate | Decreased | Moderate steric direction |

This table presents predicted effects based on general principles of organic chemistry.

Correlation Between Molecular Structure and Ligand Performance in Catalysis

Derivatives of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine are integral components of advanced ligands, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.com In this context, the triazole moiety and the amine group can act as nitrogen donor ligands to coordinate with and stabilize the catalytically active Cu(I) ion, protecting it from oxidation and disproportionation. baseclick.eualkalisci.comwikipedia.org

The structure of the N1-substituent is critical for tuning the ligand's performance. The tert-butyl group, when incorporated into complex ligands, imparts specific properties:

Steric Shielding: The bulk of the tert-butyl group contributes to a protective pocket around the coordinated copper center. This steric shield can prevent the aggregation of catalyst molecules and control substrate access, sometimes leading to enhanced selectivity.

Electronic Tuning: As an electron-donating group, the tert-butyl substituent increases electron density on the triazole ring, which in turn modulates the electronic properties of the coordinated copper ion. This can enhance the catalytic activity of the copper center. core.ac.uk

A notable example is the ligand family of tris(triazolylmethyl)amines. While the archetypal ligand in this class is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), derivatives incorporating tert-butyl-substituted triazoles, such as BTTP (3-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]propan-1-ol), have been developed. researchgate.net These next-generation ligands often exhibit enhanced catalytic rates compared to their predecessors. vectorlabs.combroadpharm.com The BTTP ligand, for example, provides greater rate enhancement in CuAAC reactions than TBTA, allowing for lower catalyst loading and reduced cytotoxicity in biological applications. vectorlabs.comnih.gov

| Ligand | Key N1-Substituent | Structural Features | Performance in CuAAC |

| TBTA | Benzyl | C3-symmetric, tripodal | Standard, protects Cu(I) effectively. baseclick.euwikipedia.org |

| BTTP | tert-Butyl (on two arms) | Asymmetric, contains bulky tert-butyl groups | Provides much greater rate enhancement than TBTA. vectorlabs.combroadpharm.com |

| BTTPS | tert-Butyl (on two arms) | Sulfated version of BTTP, water-soluble, negatively charged | Exhibits faster kinetics than BTTP in vitro; reduced cellular uptake. nih.gov |

Rational Design Principles for Modulating Compound Functionality

The rational design of new 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine derivatives hinges on a clear understanding of the structure-function relationships discussed previously. By systematically modifying the core structure, its properties can be tailored for specific applications in catalysis, materials science, or medicinal chemistry. nih.govresearchgate.net

Key design principles include:

Tuning Steric Environment: The size of the N1-substituent can be varied to control the steric environment. Replacing the tert-butyl group with smaller (e.g., methyl) or larger (e.g., trityl) groups can be used to fine-tune the accessibility of a catalytic metal center or a binding pocket in a biological target.

Modulating Electronic Properties: The electron-donating or -withdrawing nature of the N1-substituent directly impacts the electron density of the triazole ring and its coordinating ability. Introducing electron-withdrawing groups (e.g., fluoroalkyl) can alter the redox potential of a coordinated metal catalyst.

Enhancing Solubility: For applications in biological systems or aqueous-phase catalysis, solubility is paramount. The tert-butyl group is lipophilic. To improve water solubility, hydrophilic moieties, such as hydroxyls, carboxylates, or sulfate (B86663) groups, can be incorporated into the N1-substituent, as demonstrated by the evolution from BTTP to BTTPS. researchgate.netnih.gov

Introducing Chirality: For asymmetric catalysis, a chiral center can be introduced. This is typically achieved by using a chiral substituent at the N1 position or by modifying the side chain attached to the C4-amine. This chiral information can then be transferred during the catalytic process to achieve enantioselective product formation.

Multivalency and Scaffolding: The 1-(tert-butyl)-1H-1,2,3-triazol-4-amine unit can be used as a building block, linked together to create multivalent ligands or polymers. As seen in the tripodal TBTA and BTTP ligands, linking multiple triazole units can create powerful chelating agents with enhanced stability and catalytic activity. baseclick.euresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) and their counterpart in biological systems, Quantitative Structure-Activity Relationships (QSAR), are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their reactivity or activity. researchgate.net For derivatives of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine, QSRR models can be developed to predict their chemical reactivity or catalytic performance.

A typical QSRR study for this class of compounds would involve:

Dataset Assembly: Synthesizing a series of derivatives where the substituent at the N1 position or on the C4-amine is systematically varied.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include:

Steric descriptors: Molar volume, surface area, or Taft steric parameters (E_s).

Electronic descriptors: Dipole moment, atomic charges, Hammett constants (σ), or energies of frontier molecular orbitals (HOMO/LUMO).

Topological descriptors: Indices that describe molecular branching and connectivity.

Activity Measurement: Experimentally measuring a quantitative value for reactivity, such as a reaction rate constant (k), catalytic turnover frequency (TOF), or equilibrium constant (K).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the observed activity. researchgate.net

For example, a QSRR model for the performance of N1-substituted triazole ligands in catalysis might take the form:

log(TOF) = c₀ + c₁(E_s) + c₂(σ) + ...

Where E_s represents steric effects and σ represents electronic effects of the N1-substituent. Such a model could reveal that increasing steric bulk (more negative E_s) decreases the turnover frequency, while the introduction of electron-donating groups (negative σ) increases it. While specific QSRR studies on 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine are not widely reported, QSAR studies on other 1,2,3-triazole derivatives have successfully modeled their biological activities, demonstrating the utility of this approach for the triazole scaffold. researchgate.net

| N1-Substituent | Steric Descriptor (e.g., Molar Volume, ų) | Electronic Descriptor (e.g., Hammett σ_p) | Hypothetical Reactivity (log k_rel) |

| Methyl | ~55 | -0.17 | 1.2 |

| Ethyl | ~75 | -0.15 | 1.1 |

| Isopropyl | ~95 | -0.15 | 0.9 |

| tert-Butyl | ~115 | -0.20 | 0.6 |

| Phenyl | ~105 | 0.00 | 0.8 |

This table is a hypothetical representation to illustrate the QSRR concept. Actual values would require experimental determination.

Future Directions and Emerging Research Avenues for 1 Tert Butyl 1h 1,2,3 Triazol 4 Amine

Exploration of Novel Reactivity Patterns

The reactivity of the 4-amino-1,2,3-triazole scaffold is a subject of ongoing research. For 1-(tert-butyl)-1H-1,2,3-triazol-4-amine, future studies could focus on several key areas. The amino group at the 4-position is a prime site for derivatization, opening pathways to new compound libraries. Research could explore its nucleophilic character in reactions such as acylation, alkylation, and arylation to synthesize a diverse range of amides, secondary and tertiary amines.

Furthermore, the triazole ring itself presents opportunities for exploring novel reactivity. While 1,2,3-triazoles are known for their stability, research into ring-opening reactions under specific conditions or transformations involving the ring nitrogen atoms could unveil new synthetic intermediates. The influence of the N-tert-butyl group on the electronic properties and, consequently, the reactivity of the triazole ring is another area ripe for investigation. For instance, this bulky group could sterically direct reactions at the amino group or influence the regioselectivity of electrophilic substitution on the triazole ring, should such reactions be developed.

Development of New Synthetic Methodologies

The development of efficient and scalable synthetic routes to 1-(tert-butyl)-1H-1,2,3-triazol-4-amine and its derivatives is crucial for enabling its broader study and application. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a staple for forming the 1,2,3-triazole ring, future research could focus on greener and more cost-effective catalytic systems. worldscientific.com This includes the use of alternative metal catalysts or even catalyst-free "click" chemistry approaches. mdpi.com

A significant area for development is the synthesis of the key building blocks, namely tert-butyl azide (B81097) and a suitable three-carbon synthon for the 4-amino-triazole portion. Innovations in the synthesis of these precursors, perhaps through one-pot procedures, would greatly enhance the accessibility of the target compound. nih.gov Moreover, postsynthetic modification of the 1-(tert-butyl)-1H-1,2,3-triazol-4-amine core represents a powerful strategy for generating molecular diversity. The development of robust protocols for functionalizing the amino group or other positions on the triazole ring would be a significant contribution to the field.

Expansion into Underexplored Application Areas

The potential applications of 1-(tert-butyl)-1H-1,2,3-triazol-4-amine are vast, extending beyond the traditional focus on medicinal chemistry for many triazole compounds. researchgate.netnih.gov

Materials Science: The 1,2,3-triazole moiety is known to be an effective ligand for various metals and can act as a corrosion inhibitor. lifechemicals.com The N-tert-butyl group could enhance the solubility of such compounds in organic media or influence their packing in the solid state. Future research could explore the use of 1-(tert-butyl)-1H-1,2,3-triazol-4-amine and its derivatives in the formulation of anti-corrosion coatings, as ligands for catalysis, or in the construction of metal-organic frameworks (MOFs) with interesting electronic or porous properties.

Agrochemicals: Triazole compounds are well-established in the agrochemical industry, particularly as fungicides. rjptonline.org The unique structural features of 1-(tert-butyl)-1H-1,2,3-triazol-4-amine could be exploited to develop new classes of herbicides, pesticides, or plant growth regulators. researchgate.net The 4-amino group provides a handle for introducing further diversity to tune the biological activity and selectivity of these potential agrochemicals.